(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate
Description
Properties
IUPAC Name |
[2-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]phenyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-23(2,3)19-20(30)29(22-26-24-14-28(22)27-19)25-13-15-9-5-7-11-17(15)33-21(31)16-10-6-8-12-18(16)32-4/h5-14H,1-4H3/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCJERTRIOCCF-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3OC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate is a complex organic compound characterized by its unique triazolo-triazin framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the tert-butyl and methoxy moieties enhances its pharmacokinetic properties and biological interactions.
Structural Overview
The molecular formula of (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate is C23H22N6O4 with a molecular weight of 446.46 g/mol. The compound features a triazole and triazin core which are known for their diverse biological activities.
Biological Activities
Research indicates that compounds containing triazole and triazin structures exhibit a variety of biological activities including:
- Antimicrobial Activity : Several studies have highlighted the effectiveness of triazole derivatives against various bacterial strains. For instance, compounds similar to (E)-2 have shown significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The triazolo-triazin framework has been associated with anticancer activity. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation in various cancer lines .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by modulating inflammatory pathways .
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin. Specifically, the MIC values ranged from 0.046 to 3.11 μM for the most active compounds .
Anticancer Activity
In a screening of synthesized compounds against human colon carcinoma cell lines, derivatives showed promising results with IC50 values indicating effective inhibition of cell growth. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly enhanced anticancer potency .
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Triazole derivatives are known for their ability to inhibit various cancer cell lines. The specific compound has shown promise in the following areas:
- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor, which is crucial for the growth and proliferation of cancer cells. By inhibiting these pathways, it can potentially reduce tumor growth and induce apoptosis in cancer cells .
-
Case Studies :
- In vitro studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, compounds similar to (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate have been shown to have IC50 values in the low micromolar range against these cell lines .
Antimicrobial Properties
The antimicrobial potential of triazole compounds has been extensively studied:
- Broad-Spectrum Activity : Compounds within the triazole family have demonstrated efficacy against a variety of pathogens including bacteria and fungi. The (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate is hypothesized to share these properties due to its structural similarities with other effective triazole derivatives .
- Specific Findings : Research indicates that triazole derivatives can inhibit the growth of antibiotic-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of cell wall synthesis and interference with nucleic acid synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Critical for biological activity against pathogens |
| Phenyl moiety | Influences binding affinity to target enzymes |
Comparison with Similar Compounds
Structural Analogues
Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate ()
- Core Structure: [1,2,4]Triazolo[4,3-a]pyridin-3-one (differs from Compound X’s triazolo-triazinone).
- Substituents: 2,5-Difluoro and benzoate groups on the phenyl ring. No imino linkage or methoxybenzoate.
- Key Data :
- The absence of an imino group reduces conjugation compared to Compound X.
1-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one (Compound 8, )
- Core Structure: Matches Compound X’s triazolo-triazinone.
- Substituents: 1-Methyl group (vs. tert-butyl in Compound X). No aromatic ester or imino linkage.
- Biological Activity: No significant inhibition against HepG2/SMMC-7721 liver cancer cells (IC50 > 50 μM) .
- Implications :
- The tert-butyl group in Compound X may enhance steric bulk, affecting target binding.
- Aromatic ester groups in Compound X could improve lipophilicity and bioavailability.
6-Methoxyquinazoline-Triazole Hybrids (Compounds 8a–e, )
- Core Structure: Triazole-quinazoline hybrid (vs. triazolo-triazinone in Compound X).
- Substituents :
- Methoxy, nitro, and substituted benzyl groups.
- Implications: Methoxy groups in both Compound X and these hybrids may contribute to π-π stacking interactions. The triazolo-triazinone core in Compound X offers a distinct electronic profile compared to quinazoline.
Physicochemical and Functional Comparisons
Table 1: Key Comparisons
*Estimated based on structure.
Key Observations:
Substituent Impact :
- tert-butyl : Enhances steric bulk and hydrophobicity in Compound X vs. simpler methyl groups ().
- 2-Methoxybenzoate : Introduces ester functionality absent in analogues, possibly affecting solubility and metabolic stability.
Inactive analogues (e.g., ’s Compound 8) highlight the critical role of substituents in bioactivity.
Q & A
Basic: What synthetic strategies are effective for constructing the triazolotriazine core in this compound?
Answer:
The triazolotriazine core can be synthesized via heterocyclization reactions involving sulfonyl hydrazides and trifluoroacylation steps. For example, refluxing intermediates with diethyl oxalate in THF, followed by cyclization with sulfonyl hydrazides, has been shown to yield fused triazolotriazine systems (e.g., Scheme 3 in ). Key steps include:
- Heterocyclization : Use of sulfonyl hydrazides under reflux to form the bicyclic structure.
- Fluoroacylation : Trifluoroethyl acetate in dioxane introduces fluorinated substituents critical for bioactivity .
Advanced: How can Bayesian optimization improve reaction yields in multi-step syntheses of this compound?
Answer:
Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. This method outperforms traditional trial-and-error approaches by modeling the parameter space and prioritizing high-yield conditions with fewer experiments. For instance, integrating Design of Experiments (DoE) principles, as demonstrated in flow-chemistry optimizations ( ), allows researchers to identify optimal conditions for challenging steps like imine formation or acylation .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl, methoxy, and imine groups.
- IR Spectroscopy : Detects carbonyl (C=O) stretches from the benzoate ester (~1700 cm) and triazinone (~1650 cm).
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns of the fused heterocycle .
Advanced: How do steric and electronic effects of the tert-butyl group influence reactivity in subsequent derivatization?
Answer:
The tert-butyl group introduces steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hydrophobic interactions. Computational studies (e.g., DFT calculations) can model its impact on transition states during reactions like nucleophilic acyl substitutions. Experimental data from analogous triazolo[4,3-a]pyrazine derivatives ( ) suggest that bulky substituents enhance metabolic stability but may reduce solubility .
Basic: What solvents and catalysts are optimal for the final esterification step?
Answer:
- Solvents : Dioxane or THF are preferred for acylation due to their ability to dissolve polar intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) or DIPEA (N,N-diisopropylethylamine) facilitate ester bond formation under mild conditions. highlights the use of DIPEA in similar triazine syntheses .
Advanced: How can researchers resolve contradictory data in reaction yields reported for similar triazolotriazine derivatives?
Answer:
Contradictions often arise from subtle differences in:
- Reaction Scale : Microscale vs. bulk synthesis (e.g., ’s flow-chemistry methods vs. batch processes).
- Purification : Chromatographic vs. recrystallization techniques ( ).
Statistical tools like ANOVA or residual analysis ( ) can isolate variables causing discrepancies .
Basic: What safety precautions are critical when handling intermediates with trifluoromethyl groups?
Answer:
- Ventilation : Use fume hoods due to potential release of HF during hydrolysis.
- PPE : Acid-resistant gloves and goggles.
- Waste Disposal : Neutralize fluorinated byproducts with calcium carbonate before disposal (per protocols in ) .
Advanced: What computational tools predict the compound’s binding affinity for target proteins?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets. For example, the trifluoromethyl group’s electronegativity can be parameterized to assess hydrophobic binding pockets. QSAR models trained on triazolo[3,4-b]thiadiazole analogs ( ) provide benchmarks for activity predictions .
Basic: How is the purity of the final compound validated?
Answer:
- HPLC : Purity >95% confirmed with a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Matches calculated C, H, N, F percentages within ±0.3%.
- Melting Point : Consistency with literature values (e.g., ’s thiazolo-triazinones) .
Advanced: What strategies mitigate regioselectivity challenges during triazole ring formation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
